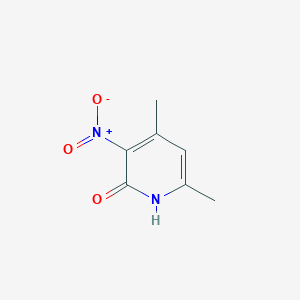![molecular formula C28H27NO5 B2493144 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-57-3](/img/structure/B2493144.png)
3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one, also known as EMD 534085, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinolinone derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. In addition, this compound 534085 has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound 534085 has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound 534085 has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. Furthermore, this compound 534085 has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. In addition, this compound 534085 has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the development of drugs for the treatment of neurological disorders. However, one limitation of using this compound 534085 in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085. One potential direction is the development of more potent and selective analogs of this compound 534085 for use as anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action of this compound 534085 and its effects on neurotransmitter activity and the immune response. Furthermore, the potential use of this compound 534085 in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Métodos De Síntesis
The synthesis of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 involves the reaction of 4-ethylbenzoyl chloride with 6,7-dimethoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound 534085.
Aplicaciones Científicas De Investigación
3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 has been studied for its potential applications in various scientific fields such as cancer research, neuroscience, and immunology. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound 534085 has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Furthermore, this compound 534085 has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
3-(4-ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-5-18-6-10-20(11-7-18)27(30)23-17-29(16-19-8-12-21(32-2)13-9-19)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAINCLYKRQGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

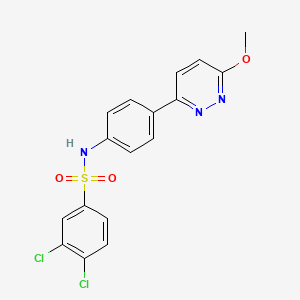
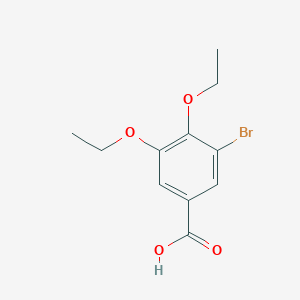
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)
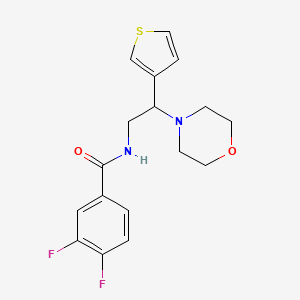
![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)
![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)
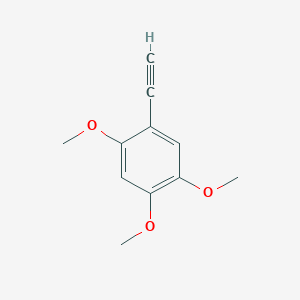
![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)
